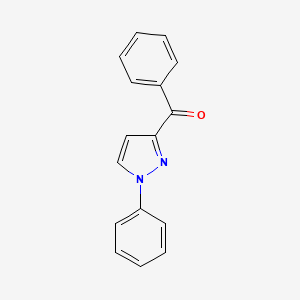![molecular formula C10H15NO3 B14263217 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 139579-79-6](/img/no-structure.png)
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxymethoxy group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 3-amino-4-hydroxybenzaldehyde with methoxymethyl chloride to form 3-amino-4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanal, while reduction of the amino group can produce 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanamine.
Wissenschaftliche Forschungsanwendungen
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-Amino-4-hydroxyphenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
2-[3-Amino-4-methoxyphenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
| 139579-79-6 | |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-[3-amino-4-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-10-3-2-8(4-5-12)6-9(10)11/h2-3,6,12H,4-5,7,11H2,1H3 |
InChI-Schlüssel |
JJKVAJYGJKMVGT-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)


![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


